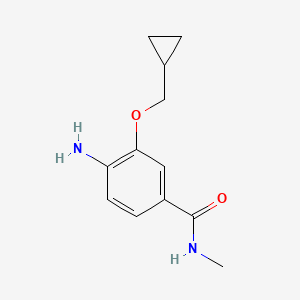
Iminohydrazinoacetic acid ethyl ester
Overview
Description
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . They are often responsible for the pleasant, sometimes fruity, fragrances of some natural products .
Synthesis Analysis
Esters can be synthesized through a process known as esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .Molecular Structure Analysis
Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The R groups represent any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a number of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . For example, the hydrolysis of an ester under acidic or basic conditions can yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are often characterized by pleasant smells. They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water .Scientific Research Applications
Cardiovascular Disease Management
Iminohydrazinoacetic acid ethyl ester: has been shown to be effective in the management of cardiovascular diseases. A derivative, eicosapentaenoic acid ethyl ester (EPA-EE), has been approved by the FDA as an adjunctive therapy to reduce the risk of cardiovascular events in adults with hypertriglyceridemia . This application is significant due to the high prevalence of cardiovascular diseases globally.
Precision Nutrition
The demand for precision nutrition has led to the study of high-purity EPA-EE, which functions more efficiently than mixed omega-3 polyunsaturated fatty acid preparations in conditions such as hyperlipidemia and major depression . The role of Iminohydrazinoacetic acid ethyl ester in the formation of EPA-EE highlights its importance in the development of targeted nutritional therapies.
Biocatalysis in Industrial Processes
Microbial esterases, which can be derived from Iminohydrazinoacetic acid ethyl ester , are used extensively in biocatalysis for industrial processes. These enzymes contribute to the hydrolysis of ester bonds, leading to the production of water-soluble acyl esters and emulsified glycerol-esters containing short-chain acyl groups . Their applications include food manufacturing, leather tanning, paper and pulp production, and more.
Pharmaceutical Synthesis
In pharmaceuticals, Iminohydrazinoacetic acid ethyl ester plays a role in the enzymatic hydrolytic resolution of racemic compounds. For example, the resolution of racemic ibuprofen ethyl ester into its active enantiomer is a critical step in drug synthesis . This process is essential for producing high-purity pharmaceuticals.
Biofuel Production
The enzymatic production of ethyl esters of fatty acids (EE) is a key step in biofuel production. Biocatalysts based on lipase, which can be improved by the addition of ionic additives, are applicable in this process . Iminohydrazinoacetic acid ethyl ester can be utilized to enhance the efficiency of these biocatalysts.
Environmental Bioremediation
Esterases derived from Iminohydrazinoacetic acid ethyl ester are also employed in environmental bioremediation. They play a role in the breakdown of ester compounds that may be pollutants, contributing to the cleanup of contaminated sites . This application is particularly relevant in the context of sustainable environmental practices.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-2-hydrazinylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVVZLIWUIPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iminohydrazinoacetic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)


![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)






